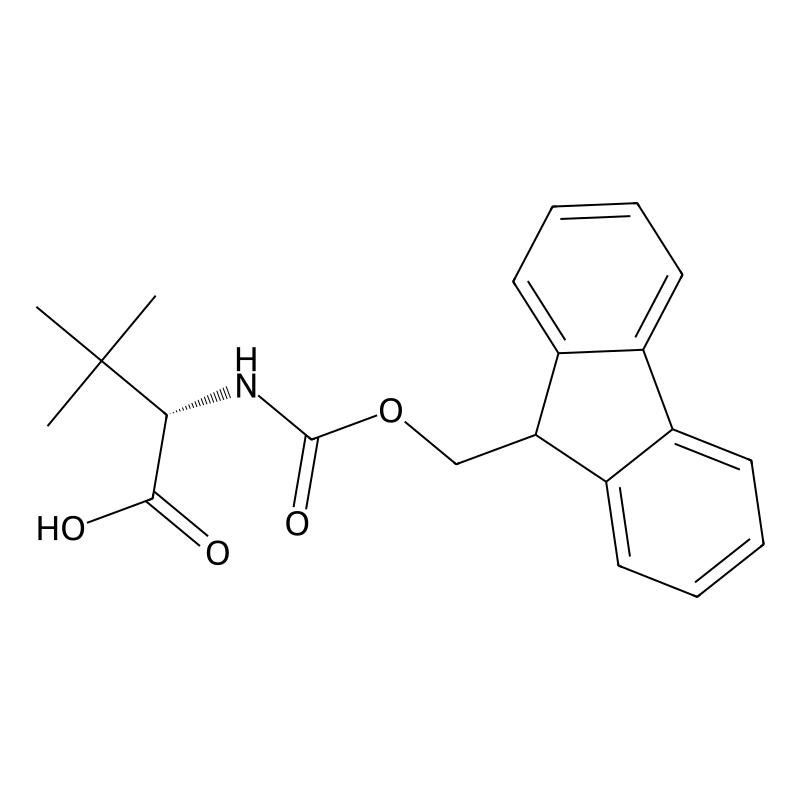

Fmoc-Tle-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Tle-OH (Fmoc-L-tert-leucine, CAS: 132684-60-7) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Characterized by a bulky tert-butyl side chain attached directly to the alpha-carbon, this compound introduces extreme steric hindrance into peptide backbones. In industrial and pharmaceutical procurement, Fmoc-Tle-OH is primarily sourced to synthesize conformationally constrained active pharmaceutical ingredients (APIs), such as viral protease inhibitors, where it imparts critical resistance to enzymatic degradation and enhances overall lipophilicity[1]. Unlike standard aliphatic amino acids, its unique quaternary beta-carbon structure dictates both its superior pharmacological performance and its specialized handling requirements during synthesis [2].

Procurement Fit

Solid-phase peptide synthesis (SPPS) – Fmoc-strategy incorporation of sterically demanding tert-leucine residues

Optimized with HATU activation; reported coupling efficiency supports automated SPPS workflows

Available in purity grades up to high HPLC specification; confirm supplier certificate for application requirements

References

- [1] Formaggio, F., et al. 'Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic α-amino acid with a quaternary side-chain Cβ atom.' Chemistry–A European Journal 11.8 (2005): 2395-2404.

- [2] Mandal, P. K., et al. 'Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6.' ACS Medicinal Chemistry Letters 6.12 (2015): 1184-1188.

Substituting Fmoc-Tle-OH with closely related proteinogenic analogs like Fmoc-Val-OH (isopropyl side chain) or Fmoc-Ile-OH (sec-butyl side chain) fundamentally compromises both the stability and the 3D architecture of the target molecule. From a procurement perspective, while Valine and Isoleucine are significantly cheaper and easier to couple, they lack the massive steric bulk of tert-leucine's quaternary beta-carbon. This deficiency leads to rapid vulnerability to proteolytic cleavage in vivo, drastically reducing the plasma half-life of therapeutic peptides [1]. Furthermore, Valine fails to provide the severe steric repulsion required to lock peptide backbones into the rigid beta-turn or extended conformations necessary for high-affinity target binding[2]. Consequently, for advanced peptidomimetics requiring strict conformational control and enzymatic shielding, generic substitution results in total loss of application-critical performance.

Substitution Risk

References

- [1] Krotulski, A. J., et al. 'A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists.' Molecules 26.5 (2021): 1468.

- [2] Formaggio, F., et al. 'Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic α-amino acid with a quaternary side-chain Cβ atom.' Chemistry–A European Journal 11.8 (2005): 2395-2404.

Superior Plasma Stability and Proteolytic Resistance

The incorporation of tert-leucine provides a critical shield against enzymatic hydrolysis compared to standard branched-chain amino acids. In comparative in vitro pharmacokinetic studies of carboxamide derivatives, compounds containing a valine moiety exhibited significant instability in human plasma, with recoveries dropping to 77% or lower during standard incubation windows. In stark contrast, matched compounds utilizing a tert-leucine moiety demonstrated high resistance to plasma-mediated hydrolysis, maintaining near-complete stability under identical physiological conditions (37 °C, pH 7.4) [1]. This steric shielding of the adjacent amide bond is a primary driver for selecting Tle over Val in drug design.

| Evidence Dimension | Resistance to plasma-mediated hydrolysis |

| Target Compound Data | High stability; near-complete recovery in human plasma assays |

| Comparator Or Baseline | Valine-derived analogs (rapid degradation, ≤77% recovery) |

| Quantified Difference | Significant reduction in hydrolysis rate for Tle vs Val |

| Conditions | Human plasma incubation at 37 °C, pH 7.4 |

Procuring Fmoc-Tle-OH is essential for developing peptide therapeutics that require extended in vivo half-lives, as standard Valine substitution leads to rapid drug degradation.

Processability: Coupling Reagent Dependency Due to Steric Hindrance

The extreme steric bulk of the tert-butyl group in Fmoc-Tle-OH severely limits the efficacy of standard coupling reagents, directly impacting manufacturability. Synthesis data demonstrates that attempting to couple sterically hindered amines to Fmoc-Tle-OH using standard carbodiimides (like EDC or DIC) results in poor yields. However, process optimization using highly reactive uronium/guanidinium salts (such as HATU or HBTU) overcomes this barrier, achieving coupling yields of 78% to >90% [1]. Buyers must factor in the necessity of advanced coupling reagents and potentially longer reaction times when scaling up Tle-containing sequences.

| Evidence Dimension | Amide coupling yield in SPPS |

| Target Compound Data | 78% - 90%+ yield when using HATU/HBTU |

| Comparator Or Baseline | Standard EDC/DIC coupling (low/incomplete conversion) |

| Quantified Difference | Substantial yield recovery requiring specialized activators |

| Conditions | Solid-phase or solution-phase coupling of sterically hindered amides |

Industrial buyers and process chemists must pair the procurement of Fmoc-Tle-OH with high-efficiency coupling reagents (like HATU) to prevent costly synthesis failures and low overall yields.

Induction of Rigid Conformational Scaffolds

Fmoc-Tle-OH acts as a powerful conformational lock in peptide sequences. Conformational analysis utilizing FT-IR, NMR, and X-ray diffraction reveals that the quaternary beta-carbon of tert-leucine forces severe syn-pentane steric interactions, strongly restricting phi/psi backbone torsion angles. Unlike valine or isoleucine, which offer more conformational flexibility, Tle heavily biases the peptide backbone toward extended, semi-extended, or rigid beta-turn conformations [1]. This structural rigidity is critical for minimizing the entropic cost of binding to target receptors.

| Evidence Dimension | Backbone conformational restriction |

| Target Compound Data | Strong induction of extended/beta-turn conformations |

| Comparator Or Baseline | Valine / Isoleucine (higher conformational flexibility) |

| Quantified Difference | Significantly narrower allowable phi/psi torsion angles |

| Conditions | NMR and X-ray diffraction of synthetic oligopeptides |

For drug discovery programs targeting specific protein-protein interactions, Fmoc-Tle-OH is procured specifically to lock peptides into their active binding conformations, a feat impossible with standard amino acids.

Synthesis of Protease Inhibitor APIs

Fmoc-Tle-OH is a critical precursor for the commercial synthesis of antiviral protease inhibitors (such as HCV therapeutics like telaprevir and boceprevir analogs). Its massive steric bulk is leveraged to shield the active pharmacophore from rapid enzymatic degradation in the liver and bloodstream, directly translating the proteolytic stability data into viable oral bioavailability [1].

Development of Conformationally Constrained Peptidomimetics

In drug discovery targeting flat protein-protein interaction (PPI) surfaces, Fmoc-Tle-OH is utilized to synthesize rigidified peptidomimetics. By forcing the peptide backbone into a locked beta-turn or extended conformation, Tle pre-organizes the molecule for target binding, reducing the entropic penalty of the interaction and increasing binding affinity compared to flexible valine-based analogs [2].

Optimization of PROTACs and Targeted Protein Degraders

For the development of advanced chimeric molecules like PROTACs, Fmoc-Tle-OH is increasingly incorporated into linker or ligand regions. The tert-butyl group provides a dual advantage: it enhances the overall lipophilicity and cell permeability of the large degrader molecule, while simultaneously protecting vulnerable amide bonds from premature plasma hydrolysis during systemic circulation [3].

Application Fit

References

- [1] Krotulski, A. J., et al. 'A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists.' Molecules 26.5 (2021): 1468.

- [2] Formaggio, F., et al. 'Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic α-amino acid with a quaternary side-chain Cβ atom.' Chemistry–A European Journal 11.8 (2005): 2395-2404.

- [3] Klein, V. G., et al. 'Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.' Journal of Medicinal Chemistry 63.9 (2020): 4978-4990.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types